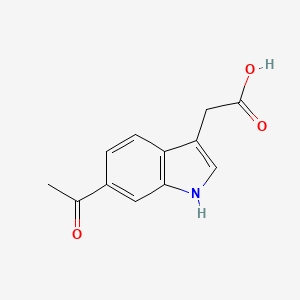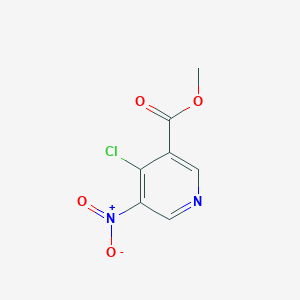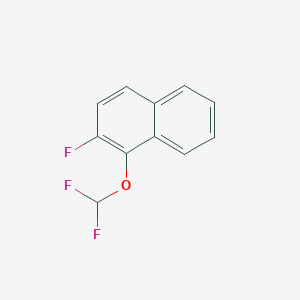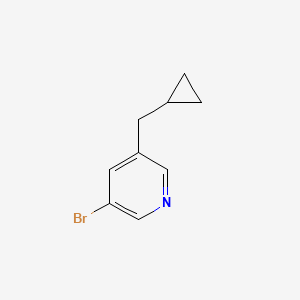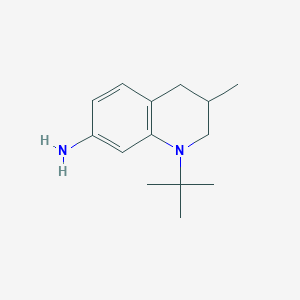
1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butyl)-4-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthols It features a naphthalene ring substituted with a tert-butyl group at the 2-position and a methyl group at the 4-position, along with a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-methylnaphthalen-1-ol typically involves the alkylation of naphthol derivatives. One common method is the Friedel-Crafts alkylation, where naphthol is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-4-methylnaphthalen-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of tert-butyl and methyl groups into the naphthalene ring, optimizing reaction times and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-butyl)-4-methylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthols.
Substitution: Formation of halogenated or nitrated naphthols.
Wissenschaftliche Forschungsanwendungen
2-(tert-butyl)-4-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(tert-butyl)-4-methylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-butyl)-4-methylnaphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
4-methylnaphthalen-1-ol: Lacks the tert-butyl group, influencing its physical and chemical properties.
2-tert-butyl-1-naphthol: Lacks the methyl group, altering its steric and electronic characteristics
Uniqueness
2-(tert-butyl)-4-methylnaphthalen-1-ol is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and industrial applications where tailored reactivity and properties are required.
Eigenschaften
CAS-Nummer |
60683-47-8 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2-tert-butyl-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C15H18O/c1-10-9-13(15(2,3)4)14(16)12-8-6-5-7-11(10)12/h5-9,16H,1-4H3 |
InChI-Schlüssel |
KMBULPXSAXFQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


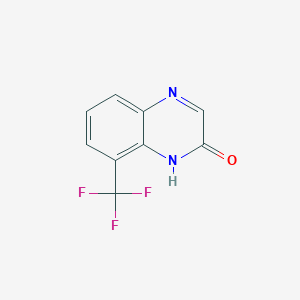
![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)

